An In-depth Technical Guide to Bis(2-ethylhexyl) Hydrogen Phosphate (D2EHPA)
An In-depth Technical Guide to Bis(2-ethylhexyl) Hydrogen Phosphate (D2EHPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) hydrogen phosphate (B84403), commonly referred to as D2EHPA or HDEHP, is an organophosphorus compound with significant industrial and research applications. It is a diester of phosphoric acid and 2-ethylhexanol. Primarily recognized for its exceptional chelating and solvent properties, D2EHPA is a cornerstone reagent in the field of hydrometallurgy, particularly for the solvent extraction and purification of metals.[1][2] Its ability to selectively form stable complexes with metal ions allows for the separation of valuable elements such as rare earths, uranium, cobalt, and nickel from complex aqueous mixtures.[1][3]
Beyond metallurgy, its applications extend to its use as a plasticizer, a lubricant additive, and an intermediate in the synthesis of surfactants.[4][5] For professionals in pharmaceutical development and toxicology, understanding the properties and analytical methods for D2EHPA is relevant, as its analysis is pertinent to pharmacokinetic and exposure studies.[6][7] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, key experimental protocols, and safety information.
Chemical Structure and Properties
D2EHPA is a viscous, colorless to light yellow liquid that is largely non-polar.[3] The structure consists of a central phosphate group bonded to two branched 2-ethylhexyl ester side chains and one acidic proton, which is responsible for its ion-exchange capabilities.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | bis(2-ethylhexyl) hydrogen phosphate[7] |
| Synonyms | Di(2-ethylhexyl) phosphoric acid, D2EHPA, HDEHP, P204[5][8] |
| CAS Number | 298-07-7[7] |
| Molecular Formula | C₁₆H₃₅O₄P[9] |
| Molecular Weight | 322.42 g/mol [7] |
| InChI Key | SEGLCEQVOFDUPX-UHFFFAOYSA-N[9] |
| SMILES | CCCCC(CC)COP(=O)(O)OCC(CC)CCCC[7] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow viscous liquid | [3][8] |
| Density | 0.965 - 0.977 g/mL at 25 °C | [7][10] |
| Melting Point | -60 °C to -50 °C | [5] |
| Boiling Point | 48 °C at 12 mmHg; 209 °C at 1.33 kPa | [5][11] |
| Flash Point | ~196 °C (open cup) | [7] |
| Solubility in Water | Sparingly soluble (~182 mg/L at 25 °C) | [7] |
| Solubility (Organic) | Soluble in kerosene (B1165875), n-dodecane, ethanol, benzene, acetone (B3395972) | [3][7] |
| pKa | ~1.47 | |
| Refractive Index | ~1.443 (n20/D) | [5] |
| Vapor Pressure | <0.1 hPa at 20 °C |
Experimental Protocols & Workflows
This section details methodologies for the synthesis of D2EHPA and its application in metal extraction. These protocols are derived from established literature and patents.
Synthesis and Purification of D2EHPA
D2EHPA can be synthesized via the reaction of phosphorus oxychloride with 2-ethylhexanol.[10] The subsequent purification is crucial to remove mono-ester (M2EHPA) and tri-ester byproducts.
Protocol 3.1.1: Synthesis
-
Reaction Setup: In a reaction kettle equipped with a stirrer and a system for gas removal, add phosphorus oxychloride (POCl₃) and a suitable catalyst (e.g., AlCl₃ with an ionic liquid promoter).[10]
-
Addition of Alcohol: Cool the reactor to 0-10 °C. Slowly add 2-ethylhexanol dropwise over 0.5-1.5 hours. A molar ratio of POCl₃ to 2-ethylhexanol of approximately 1:2 is recommended.[10]
-
Initial Reaction: After the addition is complete, continue stirring the mixture at 15-25 °C for 1-3 hours while removing the generated HCl gas.[10]
-
Heating: Raise the temperature to 40-70 °C and maintain the reaction for an additional 1-4 hours to ensure completion.[10]
-
Neutralization/Hydrolysis: Carefully add a 20-60% NaOH solution to neutralize the remaining acidic species and hydrolyze intermediates. The temperature is then raised to 80-90 °C for 1-3 hours.[10]
-
Workup: The crude product is then washed with water, filtered, and distilled to yield D2EHPA.[10]
Protocol 3.1.2: Purification via Copper Salt Precipitation This method effectively separates D2EHPA from mono-ester impurities.
-
Dissolution: Dissolve the crude D2EHPA in a suitable organic solvent (e.g., kerosene).
-
Precipitation: Add freshly precipitated copper (II) hydroxide (B78521) (Cu(OH)₂) to the solution to form the copper salt of D2EHPA. The addition of acetone can facilitate the precipitation of this salt.
-
Separation: Isolate the precipitated copper-D2EHPA salt by filtration and wash it with a solvent to remove impurities.
-
Acidification: Treat the purified copper salt with a dilute mineral acid (e.g., HCl or H₂SO₄). This strips the copper ion, regenerating the purified D2EHPA.
-
Final Wash: Separate the organic D2EHPA layer and wash it with distilled water to remove any residual mineral acid.
Solvent Extraction of Metals
The core application of D2EHPA is the selective extraction of metal ions from an aqueous phase into an organic phase. The general process involves four main steps: extraction, scrubbing, stripping, and regeneration.
Protocol 3.2.1: General Procedure for Metal Extraction
-
Organic Phase Preparation: Prepare the organic phase by dissolving D2EHPA in an inert diluent, typically a high-flashpoint kerosene or n-dodecane. The concentration of D2EHPA can range from 0.05 M to 1.0 M, depending on the target metal and feed concentration.[11] A modifier like tri-n-butyl phosphate (TBP) may be added to prevent third-phase formation.
-
Extraction: Contact the organic phase with the acidic aqueous feed solution containing the target metal ions. This is typically done in a mixer-settler. The aqueous-to-organic (A/O) phase ratio can vary (e.g., 1:1 to 4:1).[6] Agitate the mixture for a sufficient contact time (e.g., 5-10 minutes) to allow the ion-exchange reaction to reach equilibrium.[6][11] The pH of the aqueous phase is a critical parameter and must be controlled for selective extraction.[11]
-
Scrubbing (Optional): After phase separation, the metal-loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution. This step is designed to remove co-extracted impurities, enhancing the purity of the final product.
-
Stripping: Contact the loaded organic phase with a stripping solution, typically a strong acid (e.g., 2-6 M H₂SO₄ or HCl). This reverses the extraction reaction, transferring the purified metal ions back into a new aqueous phase at a higher concentration.
-
Regeneration: The now barren organic phase (regenerated D2EHPA) is recycled back to the extraction stage.
Role in Analytical and Pharmaceutical Sciences
While the primary application of D2EHPA is in metallurgy, its chemical properties are relevant to analytical chemistry, which underpins drug development. The acidic phosphate group and hydrophobic alkyl chains allow it to function as an ion-pairing agent in reverse-phase high-performance liquid chromatography (HPLC). In this role, it can form neutral complexes with cationic analytes, increasing their retention on a non-polar stationary phase and enabling their separation and quantification.
Specifically, analytical methods for D2EHPA itself are important in toxicology and environmental monitoring. An HPLC method for analyzing D2EHPA has been described as suitable for pharmacokinetic studies.[6][7] This is critical for drug development professionals involved in assessing the safety profile of new chemical entities or understanding the bodily exposure and clearance of industrial chemicals.
Safety and Toxicology
D2EHPA is a hazardous chemical that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of mists or aerosols.[6]
-
Personal Protective Equipment:
-
Incompatibilities: D2EHPA is incompatible with strong oxidizing agents, strong bases, and most metals, with which it can react to produce flammable hydrogen gas.[5]
Toxicological Data
| Test | Endpoint | Species | Value | Source(s) |
| Acute Oral Toxicity | LD50 | Rat | >500 - <5000 mg/kg | |
| Acute Dermal Toxicity | LD50 | Rabbit | >2000 mg/kg | |
| Skin Corrosion/Irritation | - | Rabbit | Corrosive | [11] |
| Eye Damage/Irritation | - | Rabbit | Corrosive | [11] |
| Aquatic Toxicity (Fish) | LC50 | Oncorhynchus mykiss | 30 mg/L (96 h) |
Conclusion
Bis(2-ethylhexyl) hydrogen phosphate is a versatile and powerful organophosphorus reagent. Its dominance in the hydrometallurgical industry for the separation and purification of metals is well-established and continues to be a subject of academic and industrial research. For scientists in adjacent fields, including pharmaceutical development, an understanding of its properties is valuable for analytical applications, particularly in the context of toxicology and pharmacokinetic analysis. Adherence to strict safety protocols is mandatory when handling this corrosive and hazardous compound.
References
- 1. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 2. Separation of Bis(2-ethylhexyl) phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Bis(2-ethylhexyl) phosphate | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. D2EHPA extractant is a kind of organophosphorus extractant [metalleaching.com]
- 6. Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. itwreagents.com [itwreagents.com]
